Boc-Nalpha-methyl-4-chloro-L-phenylalanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

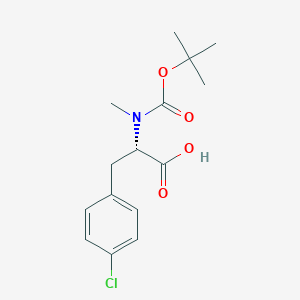

Boc-Nalpha-methyl-4-chloro-L-phenylalanine is a synthetic amino acid derivative used primarily in proteomics research. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methyl group at the alpha position, and a chlorine atom on the phenyl ring. The molecular formula of this compound is C15H20ClNO4, and it has a molecular weight of 313.78 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Nalpha-methyl-4-chloro-L-phenylalanine typically involves the protection of the amino group of 4-chloro-L-phenylalanine with a Boc group, followed by methylation at the alpha position. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and methylation steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

Boc-Nalpha-methyl-4-chloro-L-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can remove the chlorine atom or reduce the carboxylic acid group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted phenylalanine derivatives .

Aplicaciones Científicas De Investigación

Boc-Nalpha-methyl-4-chloro-L-phenylalanine is widely used in scientific research, particularly in the fields of:

Chemistry: It serves as a building block for the synthesis of peptides and other complex molecules.

Biology: The compound is used in the study of protein structure and function.

Medicine: Research involving this compound contributes to the development of new therapeutic agents.

Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.

Mecanismo De Acción

The mechanism of action of Boc-Nalpha-methyl-4-chloro-L-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of the Boc protecting group and the chlorine atom can affect the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

Boc-4-chloro-L-phenylalanine: Similar structure but lacks the alpha-methyl group.

Boc-Nalpha-methyl-L-phenylalanine: Similar structure but lacks the chlorine atom on the phenyl ring.

Boc-4-chloro-D-phenylalanine: The D-enantiomer of Boc-4-chloro-L-phenylalanine.

Uniqueness

Boc-Nalpha-methyl-4-chloro-L-phenylalanine is unique due to the combination of the Boc protecting group, the alpha-methyl group, and the chlorine atom on the phenyl ring. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications .

Actividad Biológica

Boc-Nalpha-methyl-4-chloro-L-phenylalanine (Boc-Cl-Phe) is a derivative of the amino acid phenylalanine, modified to enhance its utility in peptide synthesis and biological research. This compound features a tert-butoxycarbonyl (Boc) protecting group and a chlorine atom at the para position of the phenyl ring, which significantly influences its biological activity.

- Molecular Formula : C₁₅H₂₀ClNO₄

- Molecular Weight : 313.76 g/mol

- CAS Number : 179033-68-2

The chlorine substituent introduces unique properties that can affect interactions with biological macromolecules, making this compound an important tool in synthetic organic chemistry and biochemistry.

This compound does not exhibit a direct mechanism of action as it primarily serves as a building block for peptides. Once incorporated into peptide chains, the chlorinated moiety can influence:

- Peptide Conformation : The presence of chlorine can alter the spatial arrangement of amino acids, potentially stabilizing certain conformations.

- Binding Affinity : Chlorinated amino acids may enhance or reduce the binding affinity of peptides to their targets due to changes in electronic properties and steric hindrance.

- Enzymatic Activity : Similar compounds have shown that chlorinated amino acids can affect catalytic efficiencies in enzymatic reactions, although specific data for Boc-Cl-Phe is limited .

Biological Applications

This compound is primarily utilized in:

- Peptide Synthesis : It is widely used in the synthesis of peptides where specific modifications are required for biological activity.

- Protein Interaction Studies : Research has indicated that chlorinated amino acids can modify protein-protein interactions, although detailed studies specifically on Boc-Cl-Phe are sparse .

- Drug Design : The unique properties imparted by the chlorine atom may be leveraged in designing peptides with improved pharmacological profiles.

Comparative Analysis with Similar Compounds

The following table summarizes key structural features and applications of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Boc-Nalpha-methyl-L-phenylalanine | Similar structure without chlorine | Widely used in peptide synthesis |

| 4-Chloro-L-phenylalanine | Chlorinated but lacks protective Boc group | More reactive due to free amine |

| Nalpha-methyl-L-alanine | Unsubstituted at para position | Simpler structure, less steric hindrance |

| Boc-Nalpha-methyl-D-phenylalanine | D-enantiomer variant | Potentially different biological activity |

This comparison highlights how this compound's unique combination of a chlorinated aromatic ring and a protective group distinguishes it from other similar compounds, enhancing its value in specialized applications .

Case Studies and Research Findings

Research surrounding this compound is still developing. However, some relevant findings include:

- Peptide Design : Studies have demonstrated that introducing chlorinated amino acids into peptide sequences can enhance lipophilicity and cell penetration, which is crucial for therapeutic applications .

- Protein Engineering : Investigations into similar chlorinated compounds suggest that they can modulate enzyme activity and protein interactions, indicating potential pathways for further exploration with Boc-Cl-Phe .

Propiedades

IUPAC Name |

(2S)-3-(4-chlorophenyl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17(4)12(13(18)19)9-10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,18,19)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVKQCRRZMAVASQ-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.